molecular formula C20H25NO6 B11162662 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11162662
M. Wt: 375.4 g/mol
InChI Key: AFYRLTWTNUGFLK-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 7-hydroxy-4-propylcoumarin with norleucine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the coumarin core .

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its propyl group at the 4-position and the norleucine moiety contribute to its unique pharmacological profile .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-5-7-16(20(24)25)21-18(22)12-26-14-8-9-15-13(6-4-2)10-19(23)27-17(15)11-14/h8-11,16H,3-7,12H2,1-2H3,(H,21,22)(H,24,25)

InChI Key

AFYRLTWTNUGFLK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC

Origin of Product

United States

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